molecular formula C8H11F4NO2 B2612374 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid CAS No. 2227205-88-9

6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid

Cat. No.: B2612374
CAS No.: 2227205-88-9
M. Wt: 229.175
InChI Key: RCAFANHNHZOIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-azaspiro[33]heptane; trifluoroacetic acid is a chemical compound with the molecular formula C8H11F4NO2 It is known for its unique spirocyclic structure, which includes a fluorine atom and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid typically involves a multi-step process. One common method includes the reaction of a suitable azaspiro compound with a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s fluorine atom and spirocyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
  • tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Compared to similar compounds, 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid stands out due to its specific fluorine substitution and trifluoroacetate group.

Properties

IUPAC Name

6-fluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKYAXYZDTMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.